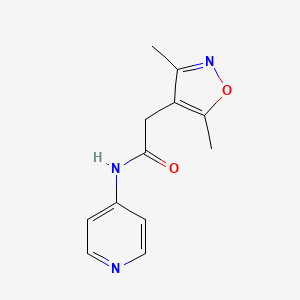![molecular formula C16H21N3O3S B6620013 N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide](/img/structure/B6620013.png)
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide typically involves the reaction of 2-phenylethylhydrazine with 3-chloropropylsulfonylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole: A basic five-membered ring structure with two nitrogen atoms.
Pyrazoline: A reduced form of pyrazole with a single double bond.
Pyrazolone: Contains a keto group on the pyrazole ring.
Uniqueness
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide is unique due to the presence of the sulfonylacetamide group, which imparts specific chemical and biological properties
Propriétés
IUPAC Name |
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-12-23(21,22)13-16(20)18-15-8-10-17-19(15)11-9-14-6-4-3-5-7-14/h3-8,10H,2,9,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWANKFVWACDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)NC1=CC=NN1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6619934.png)
![1-[[5-[Ethyl(phenyl)sulfamoyl]pyridin-2-yl]amino]-3-(2-methoxyphenyl)urea](/img/structure/B6619940.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide](/img/structure/B6619947.png)
![(2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B6619949.png)


![2-(2-cyanophenoxy)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6619982.png)


![N-[3-(thian-4-ylcarbamoylamino)phenyl]acetamide](/img/structure/B6620008.png)
![Methyl 3-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoylamino]piperidine-1-carboxylate](/img/structure/B6620011.png)
![N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine](/img/structure/B6620021.png)
![N'-(3-cyano-4-fluorophenyl)-N-[2-(1,3-thiazol-2-yl)ethyl]oxamide](/img/structure/B6620027.png)
![3-(Furan-2-yl)-1-[3-(2-methylimidazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B6620032.png)
